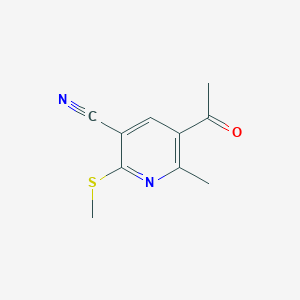

![molecular formula C23H19F3N4O6 B2751382 Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 318237-90-0](/img/structure/B2751382.png)

Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

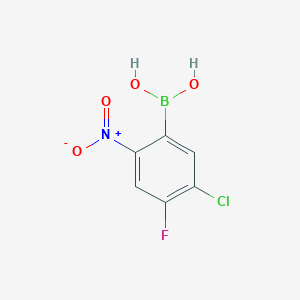

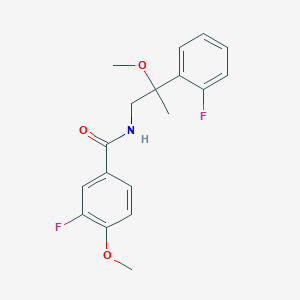

Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound. It belongs to the family of pyrazoles, which are simple aromatic ring organic compounds of the heterocyclic diazole series . Pyrazoles are characterized by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms .

Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A common method involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds .Molecular Structure Analysis

The molecular structure of pyrazoles comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The exact molecular structure of the specific compound you mentioned would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones . The specific reactions that Ethyl 1-[(4-methoxyanilino)carbonyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary depending on their exact structure. General properties of pyrazoles include being doubly unsaturated and comprising a five-membered heterocyclic aromatic ring . The specific physical and chemical properties of the compound you mentioned would require more specific information or advanced analytical techniques to determine.Scientific Research Applications

Antileishmanial Activity

Pyrazole derivatives have been identified for their potent antileishmanial activities. These compounds, including the one , can be synthesized and structurally verified through techniques like FTIR and NMR. They show promise in combating Leishmania strains, which are responsible for the disease leishmaniasis affecting millions worldwide. The in vitro antileishmanial activities of these compounds have been evaluated against clinical isolates, showing significant potential as pharmacophores for developing safe and effective antileishmanial agents .

Antimalarial Activity

In addition to antileishmanial properties, pyrazole derivatives exhibit antimalarial effects. The in vivo antimalarial activities have been tested against Plasmodium berghei in mice, with some compounds showing high suppression rates. This suggests that such compounds could be considered for further development into antimalarial drugs, especially in the face of drug-resistant strains of Plasmodium falciparum , which contribute to high mortality and morbidity associated with malaria .

Antiviral Properties

Indole derivatives, which share a similar structural motif with the compound , have shown antiviral activities. These compounds have been tested against a range of RNA and DNA viruses, with some showing inhibitory activity against influenza A and other viruses. This indicates a potential for the compound to be developed into antiviral agents, possibly offering new treatments for viral infections .

Anticholinesterase Activity

Indole derivatives have been associated with anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s. The compound , due to its structural similarities, might be explored for its potential to inhibit cholinesterase, thereby improving the symptoms or progression of such diseases .

Mechanism of Action

The mechanism of action of pyrazoles can vary widely depending on their exact structure and the biological system in which they are acting. Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . The specific mechanism of action of the compound you mentioned is not provided in the available resources.

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research may continue to explore novel strategies and applications of pyrazole scaffolds .

properties

IUPAC Name |

ethyl 1-[(4-methoxyphenyl)carbamoyl]-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N4O6/c1-3-36-21(33)17-16-18(30(28-17)22(34)27-13-7-9-15(35-2)10-8-13)20(32)29(19(16)31)14-6-4-5-12(11-14)23(24,25)26/h4-11,16,18H,3H2,1-2H3,(H,27,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMZKPTXMBDOEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromoisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B2751302.png)

![N-(4-ethylphenyl)-2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2751305.png)

![1-(3-(4-bromophenyl)benzo[c]isoxazol-5-yl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2751308.png)

![N~1~-(3-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2751310.png)

![Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride](/img/structure/B2751312.png)

![N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2751315.png)

![2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2751317.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2751319.png)